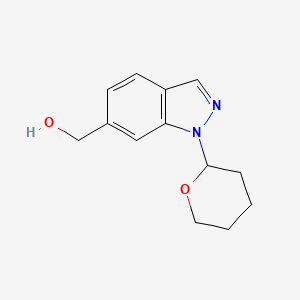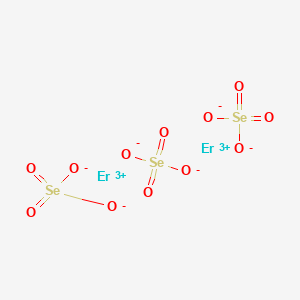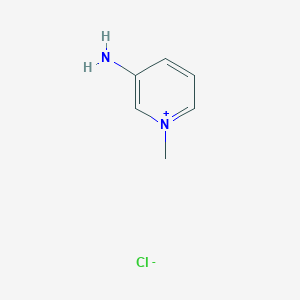![molecular formula C47H55BN2 B12833071 2,12-Di-tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-7-methyl-5,9-dihydro-5,9-diaza-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B12833071.png)
2,12-Di-tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-7-methyl-5,9-dihydro-5,9-diaza-13b-boranaphtho[3,2,1-de]anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,12-Di-tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-7-methyl-5,9-dihydro-5,9-diaza-13b-boranaphtho[3,2,1-de]anthracene is a boron-based compound known for its unique properties and applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). This compound is recognized for its high purity and efficiency as a blue dopant material, making it a valuable component in the development of advanced OLED technologies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,12-Di-tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-7-methyl-5,9-dihydro-5,9-diaza-13b-boranaphtho[3,2,1-de]anthracene involves multiple steps, including the use of tert-butyl groups to enhance the stability and efficiency of the final product. The synthetic route typically involves the following steps:
Formation of the core structure: The core structure is synthesized through a series of reactions involving the coupling of various aromatic compounds.
Introduction of tert-butyl groups: The tert-butyl groups are introduced to the core structure through Friedel-Crafts alkylation reactions, which are catalyzed by strong acids such as triflic acid or solid acids like zeolites.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process typically includes:
High-purity reagents: Using high-purity starting materials to minimize impurities and enhance the efficiency of the synthesis.
Controlled reaction conditions: Maintaining precise temperature, pressure, and reaction times to optimize the yield and purity of the final product.
Purification: Employing advanced purification techniques such as sublimation to achieve ultra-pure grade chemicals suitable for use in OLED devices.
Analyse Des Réactions Chimiques
Types of Reactions
2,12-Di-tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-7-methyl-5,9-dihydro-5,9-diaza-13b-boranaphtho[3,2,1-de]anthracene undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Such as palladium or platinum catalysts for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can exhibit different electronic and photophysical properties, making them suitable for diverse applications in organic electronics .
Applications De Recherche Scientifique
2,12-Di-tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-7-methyl-5,9-dihydro-5,9-diaza-13b-boranaphtho[3,2,1-de]anthracene has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2,12-Di-tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-7-methyl-5,9-dihydro-5,9-diaza-13b-boranaphtho[3,2,1-de]anthracene involves its ability to act as a thermally activated delayed fluorescence (TADF) emitter. The compound exhibits efficient blue emission by harvesting both singlet and triplet excitons, which enhances the overall efficiency of OLED devices. The molecular targets and pathways involved include:
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Di-tert-butyl-2,2’-bipyridine: Another compound with tert-butyl groups, used in various chemical reactions and as a ligand in coordination chemistry.
2,4-Di-tert-butylphenol: A compound used as a raw material for antioxidants and UV absorbers.
7-Bromo-2,12-di-tert-butyl-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene: A brominated derivative with similar structural features.
Uniqueness
2,12-Di-tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-7-methyl-5,9-dihydro-5,9-diaza-13b-boranaphtho[3,2,1-de]anthracene stands out due to its high efficiency as a TADF emitter, narrow emission spectrum, and high photoluminescence quantum yield. These properties make it particularly valuable for applications in OLEDs, where color purity and efficiency are critical .
Propriétés
Formule moléculaire |
C47H55BN2 |
|---|---|
Poids moléculaire |
658.8 g/mol |
Nom IUPAC |
4,18-ditert-butyl-8,14-bis(4-tert-butylphenyl)-11-methyl-8,14-diaza-1-borapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2(7),3,5,9,11,13(21),15(20),16,18-nonaene |
InChI |
InChI=1S/C47H55BN2/c1-30-26-41-43-42(27-30)50(36-22-16-32(17-23-36)45(5,6)7)40-25-19-34(47(11,12)13)29-38(40)48(43)37-28-33(46(8,9)10)18-24-39(37)49(41)35-20-14-31(15-21-35)44(2,3)4/h14-29H,1-13H3 |
Clé InChI |
NMGXUQXOBFVKNA-UHFFFAOYSA-N |
SMILES canonique |
B12C3=C(C=CC(=C3)C(C)(C)C)N(C4=CC(=CC(=C41)N(C5=C2C=C(C=C5)C(C)(C)C)C6=CC=C(C=C6)C(C)(C)C)C)C7=CC=C(C=C7)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(2R)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid](/img/structure/B12833032.png)
![2-(tert-Butyl) 7-methyl 3,4,6,7-tetrahydropyrrolo[1,2-a]pyrazine-2,7(1H)-dicarboxylate](/img/structure/B12833039.png)



![rel-tert-Butyl (3aR,7R,7aS)-7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate](/img/structure/B12833049.png)
